1-(3-Propanoylphenyl)propan-1-one
Description
1-(3-Propanoylphenyl)propan-1-one is a propiophenone derivative characterized by a phenyl ring substituted with a propanoyl group (-COCH₂CH₃) at the meta position (3-position) and a ketone group at the benzylic position. These analogs serve as key intermediates in pharmaceuticals, agrochemicals, and materials science, highlighting the relevance of understanding substituent effects on reactivity and bioactivity.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)9-6-5-7-10(8-9)12(14)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
GOKWLWCXKNANNW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)CC |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Fluorophenyl)propan-1-one
1-(3-Chlorophenyl)propan-1-one
1-(3-Bromo-4-chlorophenyl)propan-1-one
- Physicochemical Properties : Reported as α-bromo-β-chloroacetone, a reactive alkylating agent ().
- Synthetic Utility : Halogenated derivatives are precursors for cross-coupling reactions.
Oxygenated Derivatives
1-(3-Methoxyphenyl)propan-1-one
1-(2,6-Dihydroxyphenyl)propan-1-one
- Bioactivity : Demonstrated significant antifungal activity (MIC: 12.5–25 μg/mL) against plant pathogens ().
- Structural Feature : Hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and target binding.
Heterocyclic and Complex Derivatives
1-(5-Bromothiophen-2-yl)propan-1-one
3-(Dimethylamino)-1-(3-benzyloxyphenyl)propan-1-one
- Pharmaceutical Relevance : Hybrid structures are explored as multitarget ligands, including histamine H3 receptor modulators ().
Substituent Effects and Trends
- Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) enhance coupling reaction yields (65–73%) by stabilizing reactive intermediates via inductive effects ().
- Electron-Donating Groups (EDGs) : Methoxy and hydroxyl groups reduce coupling efficiency but improve bioactivity through solubility and target interactions ().
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) retain moderate yields (68%) but limit further functionalization ().
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